molecular formula C12H14O3 B146208 2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) CAS No. 129046-56-6

2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci)

Cat. No.: B146208
CAS No.: 129046-56-6
M. Wt: 206.24 g/mol
InChI Key: VRXXCSMMWANWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) is an organic compound characterized by a quinone structure with a cyclohexyl group and a hydroxyl group attached to the benzene ring. This compound is part of the quinone family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the oxidation of 2-Cyclohexyl-5-hydroxybenzene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like acetone or dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Higher quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated quinones or other substituted quinones.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, DNA, and lipids, leading to oxidative stress and potential biological effects. The compound’s quinone structure allows it to participate in electron transfer processes, making it a versatile molecule in redox chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-hydroxybenzo-1,4-quinone
  • 2-Ethyl-5-hydroxybenzo-1,4-quinone
  • 2-Phenyl-5-hydroxybenzo-1,4-quinone

Uniqueness

2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

CAS No.

129046-56-6

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-cyclohexyl-5-hydroxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C12H14O3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h6-8,13H,1-5H2

InChI Key

VRXXCSMMWANWJQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC(=O)C(=O)C=C2O

Canonical SMILES

C1CCC(CC1)C2=CC(=O)C(=O)C=C2O

Synonyms

2,5-Cyclohexadiene-1,4-dione, 2-cyclohexyl-5-hydroxy- (9CI)

Origin of Product

United States

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